2-Chloro-4-methyl-7-(methylthio)quinoline

Overview

Description

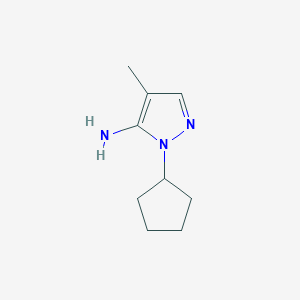

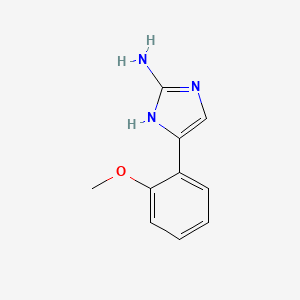

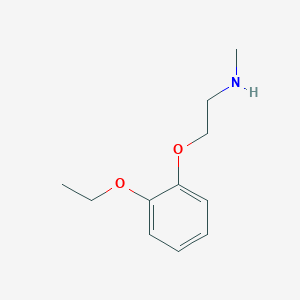

2-Chloro-4-methyl-7-(methylthio)quinoline is a halogenated heterocycle with the empirical formula C11H10ClNS . It has a molecular weight of 223.72 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Chloro-4-methyl-7-(methylthio)quinoline, involves various protocols. Some of the well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-7-(methylthio)quinoline can be represented by the SMILES stringClC1=NC2=CC(SC)=CC=C2C(C)=C1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Structural and Molecular Insights

The structural and molecular characteristics of quinoline derivatives, including isomers similar to 2-Chloro-4-methyl-7-(methylthio)quinoline, have been extensively studied. For instance, the crystal and molecular structures of isomeric chloro-(methylthio)quinolines were determined, highlighting the interaction between ortho-situated heteroatoms in these compounds. These studies are foundational for understanding the chemical behavior and potential applications of such quinoline derivatives in scientific research (Maślanskiewicz et al., 1995).

Synthetic and Medicinal Chemistry Applications

Quinoline derivatives are notable for their varied applications in synthetic and medicinal chemistry. For example, research has explored the methylation of quinoline compounds, leading to derivatives with potential as Hepatitis B Virus replication inhibitors. These findings contribute to the design and synthesis of combinatorial libraries for drug discovery, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Kovalenko et al., 2020).

Antifungal and Antibacterial Activities

The antifungal and antibacterial properties of quinoline derivatives have been a focus of research, showing that compounds like 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives exhibit significant activity against various strains. This highlights the potential of such derivatives in developing new antimicrobial agents (Kategaonkar et al., 2010).

Crystal Structure and Molecular Docking

The crystal structure and molecular docking analyses of quinoline derivatives provide insights into their molecular interactions and potential biological activities. For instance, a study on a specific quinoline-triazole derivative revealed its molecular conformation and non-covalent interactions, contributing to the understanding of its antibacterial activity. Such research aids in the design of molecules with targeted biological properties (Ghosh et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 2-Chloro-4-methyl-7-(methylthio)quinoline are not explicitly mentioned in the available resources, quinoline derivatives are of significant interest in drug research and development due to their diverse biological activities . Therefore, future research could involve exploring the biological activities of this compound and its potential applications in medicinal chemistry.

properties

IUPAC Name |

2-chloro-4-methyl-7-methylsulfanylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYYKVHMGWOUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651051 | |

| Record name | 2-Chloro-4-methyl-7-(methylsulfanyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-7-(methylthio)quinoline | |

CAS RN |

938459-19-9 | |

| Record name | 2-Chloro-4-methyl-7-(methylsulfanyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)

![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)

![[(3R,5S,6S)-3,4,5-Triacetyloxy-6-[(3R,5S,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1416187.png)

![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1416190.png)